REACTION_SMILES
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[Br:1][c:2]1[s:3][cH:4][cH:5][n:6]1.[CH2:7]([Sn:8]([CH2:9][CH2:10][CH2:11][CH3:17])([c:12]1[s:13][cH:14][cH:15][n:16]1)[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH3:24].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[c:2]1(-[c:12]2[s:13][cH:14][cH:15][n:16]2)[s:3][cH:4][cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1nccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](CCCC)(CCCC)c1nccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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c1csc(-c2nccs2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |